(2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 5-chloro-2-methylaniline with 3-(4-isopropylphenyl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted amides on cellular processes. It may also serve as a lead compound for the development of new drugs.
Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory and analgesic agents. The presence of the chloro and isopropyl groups may enhance the compound’s pharmacological properties.
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The chloro-substituted phenyl group may interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2E)-N-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(5-chloro-2-methylphenyl)-3-phenylprop-2-enamide
- (2E)-N-(5-chloro-2-methylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide
Uniqueness: The presence of both the chloro and isopropyl groups in (2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide distinguishes it from other similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-8-5-15(6-9-16)7-11-19(22)21-18-12-17(20)10-4-14(18)3/h4-13H,1-3H3,(H,21,22)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZJBDEFCFEPN-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.